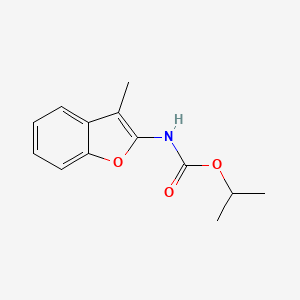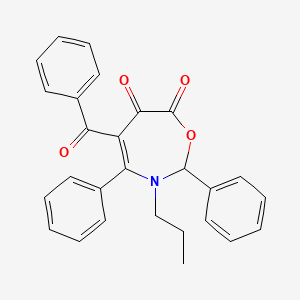
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a heterocyclic compound that belongs to the oxazepine family This compound is characterized by its unique structure, which includes a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoyl chloride with 2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated reactors and precise temperature control ensures consistent quality and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl and diphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diphenyl-6-[2-hydroxy-4-(hexyloxy)phenyl]-1,3,5-triazine
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- Thiazoles and their derivatives
Uniqueness
5-Benzoyl-2,4-diphenyl-3-propyl-2,3-dihydro-1,3-oxazepine-6,7-dione stands out due to its unique seven-membered ring structure and the presence of both nitrogen and oxygen atoms. This structural feature imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
61350-42-3 |
|---|---|
Molekularformel |
C27H23NO4 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
5-benzoyl-2,4-diphenyl-3-propyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C27H23NO4/c1-2-18-28-23(19-12-6-3-7-13-19)22(24(29)20-14-8-4-9-15-20)25(30)27(31)32-26(28)21-16-10-5-11-17-21/h3-17,26H,2,18H2,1H3 |
InChI-Schlüssel |
ZIIHNPWWNAYBGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


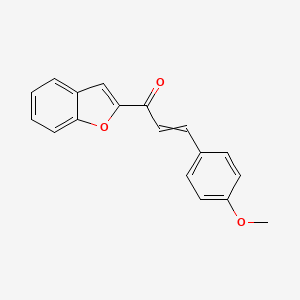
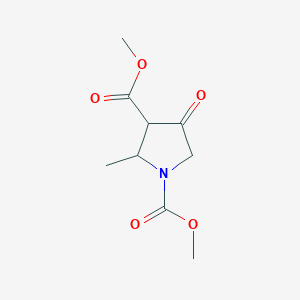
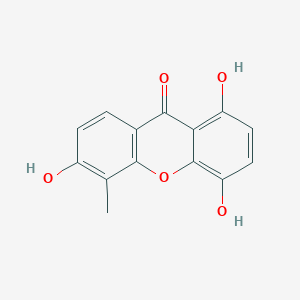
![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)
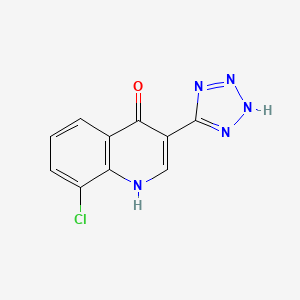
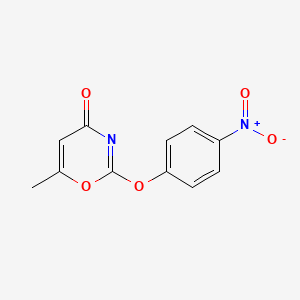

![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)



